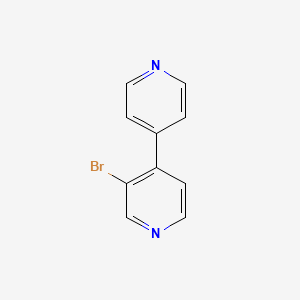
2-amino-N-(4-chlorophenyl)nicotinamide
Übersicht
Beschreibung
2-amino-N-(4-chlorophenyl)nicotinamide is an organic compound that belongs to the class of benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The empirical formula of this compound is C13H11ClN2O .
Synthesis Analysis
The synthesis of nicotinamide derivatives, including 2-amino-N-(4-chlorophenyl)nicotinamide, involves the condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines . The structures of the synthesized compounds are characterized by 1H NMR, 13C NMR, ESI-MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of 2-amino-N-(4-chlorophenyl)nicotinamide contains a total of 28 bonds, including 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 primary amine (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
The empirical formula of 2-amino-N-(4-chlorophenyl)nicotinamide is C13H11ClN2O . The molecular weight is 247.6803 .Wissenschaftliche Forschungsanwendungen
Biochemical Characterization and Applications
2-Amino-N-(4-chlorophenyl)nicotinamide is a compound related to the nicotinamide class, known for its wide range of biochemical applications. Structural characterization of related compounds, like 2-nicotinamido-1,3,4-thiadiazole, suggests their potential as antimicrobial agents and biological process inhibitors. These characteristics are derived from structural modifications, indicating the versatility of 2-amino-N-(4-chlorophenyl)nicotinamide in biochemical research (Burnett, Johnston, & Green, 2015).
Inhibition of Biological Processes
Compounds like 2-amino-N-(4-chlorophenyl)nicotinamide have been studied for their ability to inhibit various biological processes. Studies on similar compounds have shown the capability to influence drug metabolism, highlighting their potential as metabolic inhibitors in liver microsomes (Sasame & Gillette, 1970).
Fluorescent Analogs and Bioimaging
Nicotinamide derivatives have been utilized in the creation of fluorescent analogs for bioimaging. For example, the synthesis of fluorescent analogs of nicotinamide adenine dinucleotide provides a tool for studying cellular processes and enzymatic activities (Barrio, Secrist, & Leonard, 1972).
Anticancer Applications
The structural analogs of 2-amino-N-(4-chlorophenyl)nicotinamide have shown potential in anticancer applications. Recent research has explored their role as antiproliferative agents and inhibitors of specific cancer-related enzymes, such as VEGFR-2, highlighting their therapeutic potential in oncology (Elkaeed et al., 2022).
Modulation of Cellular Activity
Nicotinamide and its derivatives are known to modulate various cellular activities. Studies have shown that these compounds can influence oxidative metabolism and inhibit specific enzymes, which is significant for understanding their impact on cellular functions (Schenkman, Ball, & Estabrook, 1967).
Potential in Prostate Cancer Management
A study on 2-amino-nicotinamide demonstrated its cytotoxic effects on prostate cancer cells, indicating its potential as a bioactive agent for cancer management. The study highlighted the activation of apoptosis and down-regulation of specific signaling pathways in cancer cells (Ying et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-N-(4-chlorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-8-3-5-9(6-4-8)16-12(17)10-2-1-7-15-11(10)14/h1-7H,(H2,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYBZTSBSGTTRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-chlorophenyl)pyridine-3-carboxamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

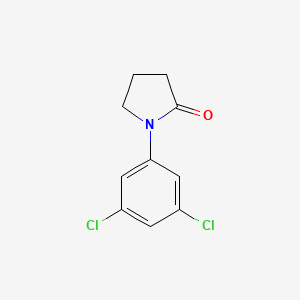
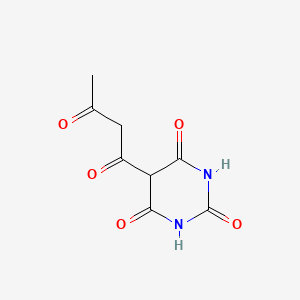

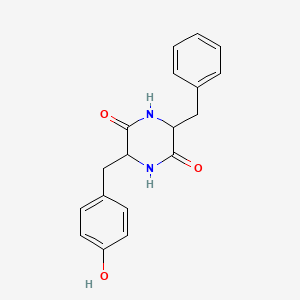
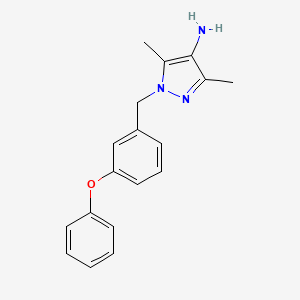
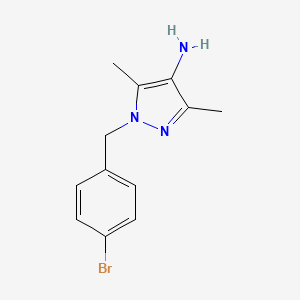
![(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one](/img/structure/B3037648.png)

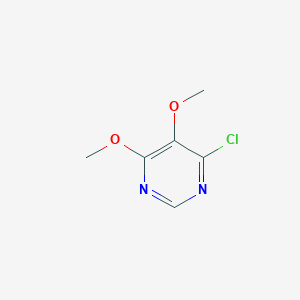
![2-[1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B3037654.png)
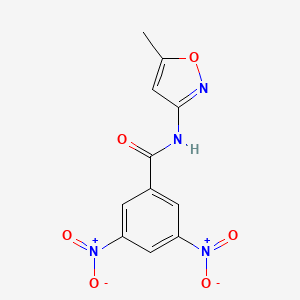
![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B3037656.png)
